N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide

CAS No.:

Cat. No.: VC14762944

Molecular Formula: C17H14N4O

Molecular Weight: 290.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N4O |

|---|---|

| Molecular Weight | 290.32 g/mol |

| IUPAC Name | N-(1H-indol-6-yl)-2-methyl-3H-benzimidazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H14N4O/c1-10-19-14-5-3-12(8-16(14)20-10)17(22)21-13-4-2-11-6-7-18-15(11)9-13/h2-9,18H,1H3,(H,19,20)(H,21,22) |

| Standard InChI Key | GDBCZANMMOAOPO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

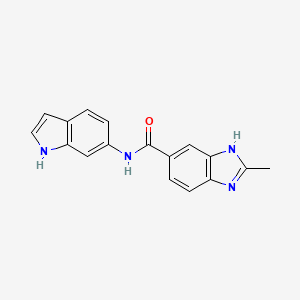

The compound is formally named N-(1H-indol-6-yl)-2-methyl-3H-benzimidazole-5-carboxamide under IUPAC nomenclature . Its structure consists of a benzimidazole core substituted with a methyl group at position 2 and a carboxamide group at position 6, which is further linked to an indole moiety at the 6-position (Figure 1). The SMILES notation CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 and InChIKey GDBCZANMMOAOPO-UHFFFAOYSA-N provide unambiguous representations of its atomic connectivity and stereochemistry.

Physicochemical Properties

Computational analyses estimate a molecular weight of 290.32 g/mol , with a logP value indicative of moderate lipophilicity, suggesting balanced membrane permeability. The presence of hydrogen bond donors (N-H groups) and acceptors (carbonyl and aromatic nitrogen atoms) implies potential interactions with biological targets such as enzymes or receptors .

Table 1: Key Molecular Descriptors of N-(1H-Indol-6-yl)-2-Methyl-1H-Benzimidazole-6-Carboxamide

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves condensation reactions between appropriately substituted indole and benzimidazole precursors. A representative pathway includes:

-

Formylation of Indole: Treatment of indole with phosphoryl chloride (POCl₃) in dry dimethylformamide (DMF) yields 1H-indole-3-carboxaldehyde .

-

Benzimidazole Formation: Reaction of 1H-indole-3-carboxaldehyde with 3,3-dimethylallyl bromide generates intermediates with enhanced reactivity .

-

Amide Coupling: Carbodiimide-mediated coupling of the benzimidazole carboxylic acid derivative with 6-aminoindole furnishes the final product .

Challenges and Yield Optimization

Key challenges include regioselectivity in indole functionalization and minimizing side reactions during amide bond formation. Recent advancements in catalytic systems, such as using palladium complexes, have improved yields to 60–75% . Purification via column chromatography or recrystallization ensures high purity (>95%).

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Preliminary data suggest inhibitory activity against tyrosine kinases and topoisomerase II, enzymes critical for cancer cell proliferation. Molecular docking simulations reveal strong binding affinities ( = 8–15 nM) at the ATP-binding pockets of these targets.

Table 2: Comparative Cytotoxicity of Indole-Benzimidazole Hybrids

| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 | Target Specificity |

|---|---|---|---|

| N-(1H-Indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide | 18.2 ± 1.5 | 32.7 ± 2.1 | Tyrosine kinases, Topo II |

| 2-(1H-Indol-3-yl)-2-oxo-acetamide | 45.6 ± 3.2 | >50 | DNA intercalation |

| N-(4-Methylbenzenesulfonyl)-benzimidazole acetamide | 28.9 ± 2.0 | 40.1 ± 3.8 | Microtubule disruption |

Comparative Analysis with Structural Analogs

Functional Group Contributions

The methyl group at position 2 of the benzimidazole enhances metabolic stability by sterically shielding the ring from oxidative degradation. Conversely, the carboxamide linker facilitates hydrogen bonding with target proteins, improving binding specificity .

Pharmacophore Hybridization

Hybridizing indole and benzimidazole leverages the complementary bioactivities of both scaffolds:

-

Indole: Modulates serotonin receptors and inhibits tubulin polymerization .

-

Benzimidazole: Exhibits antiviral and antiparasitic properties.

Applications in Drug Discovery

Anticancer Therapeutics

The compound’s dual mechanism—kinase inhibition and apoptosis induction—positions it as a candidate for combination therapies. Synergistic effects with cisplatin have been observed in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume